molecular formula C20H16N4O2S B2512298 (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile CAS No. 476676-77-4

(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile

Cat. No. B2512298
CAS RN: 476676-77-4
M. Wt: 376.43
InChI Key: WEDIDUXECFTGFF-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Applications of Similar Compounds

  • Genotoxicity of Ethylating Agents : Compounds like 1-ethyl-1-nitrosourea (ENU), which share structural motifs such as nitro groups and ethyl side chains with the compound , are known for their potent mutagenic properties. These properties are utilized in research to understand mutagenesis mechanisms and for the development of model organisms in genetic studies (Shibuya & Morimoto, 1993).

  • Atmospheric Chemistry of Nitro Compounds : Nitrophenols, including compounds with nitro groups similar to the target compound, are studied for their occurrence and formation in the atmosphere. This research is significant for understanding air pollution, chemical transformations in the environment, and the implications for human health (Harrison et al., 2005).

  • Synthetic Applications in Heterocyclic Chemistry : The synthesis and functionalization of heterocyclic compounds, such as thiazoles, are fundamental in developing pharmaceuticals and agrochemicals. These synthetic strategies enable the creation of diverse molecular architectures with potential biological activities (Gomaa & Ali, 2020).

  • Degradation and Stability Studies : Understanding the stability and degradation pathways of complex organic compounds, especially those with potential pharmacological applications, is crucial. Such studies inform the development of more stable and effective therapeutic agents (Barchańska et al., 2019).

properties

IUPAC Name

(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-2-14-6-8-15(9-7-14)19-13-27-20(23-19)16(11-21)12-22-17-4-3-5-18(10-17)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDIDUXECFTGFF-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile

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